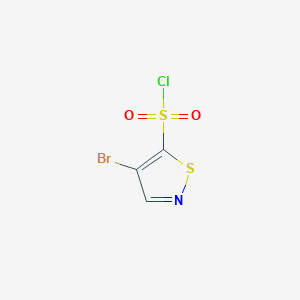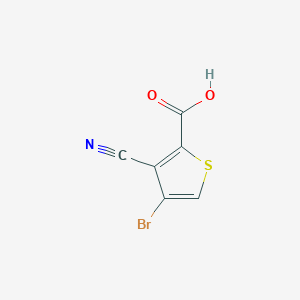![molecular formula C16H15N3OS B2715188 9-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896346-86-4](/img/structure/B2715188.png)
9-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of triazine derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes a pyrido[1,2-a][1,3,5]triazin-4-one core with a phenethylthio substituent, contributes to its diverse chemical and biological properties.
準備方法
The synthesis of 9-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be achieved through various synthetic routes. One common method involves the S-alkylation of 2-phenyl-4-thioxopyrazolo[1,5-a][1,3,5]triazine-7(6H)-one with phenethyl bromide under basic conditions . This reaction typically requires the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained.
Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and efficiency.
化学反応の分析
9-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The phenethylthio group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include derivatives with modified functional groups that can exhibit different chemical and biological properties.
科学的研究の応用
Chemistry: The compound serves as a valuable building block for the synthesis of more complex heterocyclic systems. Its unique structure allows for the development of new materials with specific properties.
Biology: In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine: The compound’s potential anticancer activity has been studied, with some derivatives showing promising results against certain cancer cell lines. Further research is needed to fully understand its therapeutic potential.
Industry: In the industrial sector, 9-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be used in the development of new materials with applications in electronics, coatings, and other advanced technologies.
作用機序
The mechanism of action of 9-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may act as a kinase inhibitor, blocking the activity of kinases involved in cell signaling pathways . This inhibition can lead to the disruption of cellular processes such as proliferation and survival, making it a potential candidate for anticancer therapy.
類似化合物との比較
9-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be compared with other similar compounds, such as:
4-Phenethylthio-2-phenylpyrazolo[1,5-a][1,3,5]triazin-7(6H)-one: This compound shares a similar triazine core but differs in the substitution pattern.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also feature a triazine core and have been investigated as novel CDK2 inhibitors with potential anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties
特性
IUPAC Name |
9-methyl-2-(2-phenylethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-12-6-5-10-19-14(12)17-15(18-16(19)20)21-11-9-13-7-3-2-4-8-13/h2-8,10H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQOYNYYMNHFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2715111.png)


![5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2715118.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-2-phenylacetamide](/img/structure/B2715119.png)
![2-Chloro-N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]propanamide](/img/structure/B2715121.png)
![3-methyl-6-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B2715122.png)

![2-Methyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)butan-1-one](/img/structure/B2715124.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-[2-(pyrazin-2-yl)ethyl]propanamide](/img/structure/B2715125.png)

